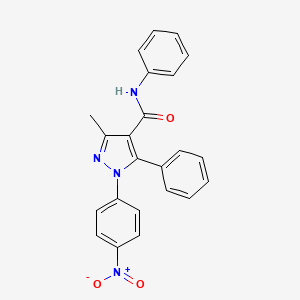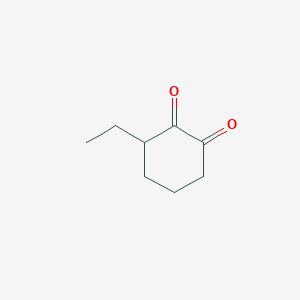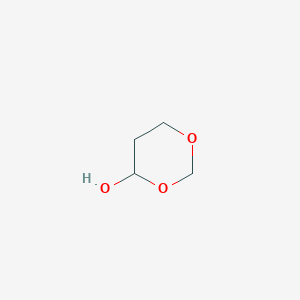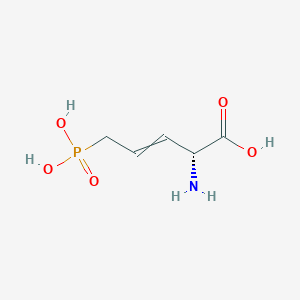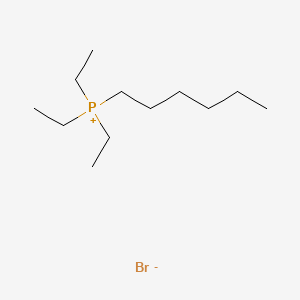
Triethyl(hexyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(hexyl)phosphanium bromide is a quaternary phosphonium salt, which is a type of organophosphorus compound. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups and a counter anion, in this case, bromide. Quaternary phosphonium salts are known for their stability and versatility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(hexyl)phosphanium bromide typically involves the quaternization of a tertiary phosphine with an alkyl halide. One common method is the reaction of triethylphosphine with hexyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反应分析
Types of Reactions
Triethyl(hexyl)phosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to regenerate the tertiary phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are often employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tertiary phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学研究应用
Triethyl(hexyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the preparation of biologically active phosphonium salts that have potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to target specific cells and tissues.
Industry: It is employed in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.
作用机制
The mechanism by which triethyl(hexyl)phosphanium bromide exerts its effects depends on the specific application. In phase-transfer catalysis, the compound facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. In biological systems, the positively charged phosphonium ion can interact with negatively charged cell membranes, leading to enhanced cellular uptake and targeted delivery of therapeutic agents.
相似化合物的比较
Similar Compounds
- Trihexyl tetradecyl phosphonium bromide
- Tetrabutylphosphonium bromide
- Triethylphosphine oxide
Uniqueness
Triethyl(hexyl)phosphanium bromide is unique due to its specific combination of alkyl groups, which impart distinct physical and chemical properties. Its moderate hydrophobicity and stability make it suitable for a variety of applications, from catalysis to drug delivery, distinguishing it from other quaternary phosphonium salts.
属性
CAS 编号 |
59585-99-8 |
|---|---|
分子式 |
C12H28BrP |
分子量 |
283.23 g/mol |
IUPAC 名称 |
triethyl(hexyl)phosphanium;bromide |
InChI |
InChI=1S/C12H28P.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
OEOFIWFVDVNFLO-UHFFFAOYSA-M |
规范 SMILES |
CCCCCC[P+](CC)(CC)CC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
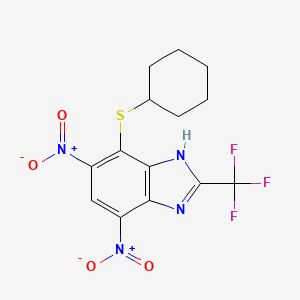
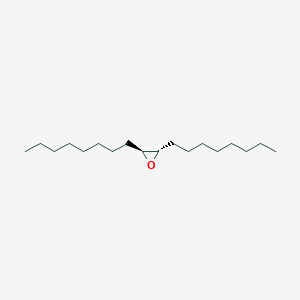

![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)

![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)

